

A Comparative Guide to the Biodistribution of Iodine-125 Labeled Molecules

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Iodine-125
Cat. No.:	B085253

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo biodistribution of various molecules labeled with **Iodine-125** (^{125}I). The data presented is compiled from preclinical studies and is intended to assist researchers in the selection and development of radiolabeled compounds for imaging and therapeutic applications. Understanding the biodistribution profile is critical for assessing the efficacy and off-target effects of novel radiopharmaceuticals.

Data Summary: Quantitative Biodistribution of ^{125}I -Labeled Molecules

The following tables summarize the biodistribution of different classes of ^{125}I -labeled molecules in tumor-bearing animal models. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Biodistribution of ^{125}I -Labeled Antibodies and Immunoconjugates

Molecule	Animal Model	Time Point	Tumor	Blood	Liver	Spleen	Kidneys	Thyroid	Reference
¹²⁵ I-ZCE02-5 (Anti-CEA mAb)	Athymic mice with MKN4-5 xenografts	Day 1	(approximately)	-	-	-	-	-	[1]
¹²⁵ I-ZCE02-5/IL-2	Athymic mice with MKN4-5 xenografts	Day 1	(approximately)	-	-	-	-	-	[1]
¹²⁵ I-ZCE02-5 (Anti-CEA mAb)	Athymic mice with MKN4-5 xenografts	Day 3	(approximately)	-	-	-	-	-	[1]
¹²⁵ I-ZCE02-5/IL-2	Athymic mice with MKN4-5 xenografts	Day 3	(approximately)	-	-	-	-	-	[1]
¹²⁵ I-ZCE02-5 (Anti-CEA mAb)	Athymic mice with MKN4	Day 5	0.8 (approximately)	-	-	-	-	-	[1]

CEA	5										
mAb)	xenogr										
afts											
¹²⁵ I-		Athymi									
		c mice									
ZCE02	MKN4	Day 5	(appro	-	-	-	-	-	-	[1]	
5/IL-2	5		x.)								
		xenogr									
		afts									
¹²⁵ I-											
anti-											
CD105	B16										
-mAbs	tumor-	24 h	0.9 ±							91.9 ±	
(Direct	bearin		0.3							4.0	[2][3]
Labeli	g mice										
ng)											
¹²⁵ I-											
KRYR											
R-anti-											
CD105	B16										
-mAbs	tumor-	24 h	4.7 ±							4.4 ±	
(Indire	bearin		0.2							0.6	[2][3]
ct	g mice										
Labeli											
ng)											
¹²⁵ I-	Nude										
M75	mice										
(Anti-	with										
CA IX	HT-29	48 h	15.3 ±								
mAb)	xenogr		3.6								[4]
	afts										

Table 2: Biodistribution of ¹²⁵I-Labeled Peptides

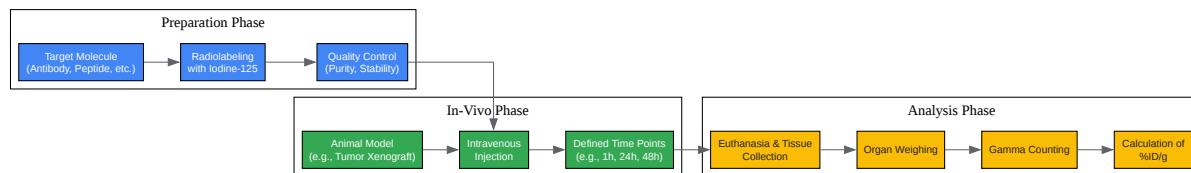

Molecule	Animal Model	Time Point	Tumor	Blood	Liver	Spleen	Kidneys	Thyroid	Reference
¹²⁵ I-cMBP-click-cRGD-yk	U87M xenograft model	30 min	5.34 ± 0.49	-	-	-	-	-	[5]
¹²⁵ I-cMBP-click-cRGD-yk	U87M xenograft model	1 h	4.60 ± 2.08	-	-	-	-	-	[5]
¹²⁵ I-cMBP-click-cRGD-yk	U87M xenograft model	4 h	3.13 ± 0.27	-	-	-	-	-	[5]
¹²⁵ I-CIGB-814	Lewis rats	4 h	-	-	Low	Low	-	High	[6]
¹²⁵ I-CIGB-814	Lewis rats	24 h	-	-	Low	Low	Appreciable	Higher	[6]

Table 3: Biodistribution of Free ¹²⁵Iodide (Control)

| Molecule | Animal Model | Time Point | Thyroid | Stomach | Lungs | Spleen | Kidneys | Small Intestine | Heart | Reference | |---|---|---|---|---|---|---|---|---| | Free ¹²⁵I⁻ | Sprague Dawley rats | 18 h | 400 ± 40 | - | - | - | - | - | - | - | - | - | [7] | | Free ¹²⁵I⁻ | Sprague Dawley rats | - | - | - | High | Low | Low | - | High | Low | - | High | Low | [7] |

Experimental Workflows and Methodologies

A fundamental understanding of the experimental protocol is crucial for interpreting biodistribution data. Below is a generalized workflow for a comparative biodistribution study of ^{125}I -labeled molecules, followed by detailed experimental protocols cited in the data tables.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for a comparative biodistribution study.

Detailed Experimental Protocols

1. Radiolabeling of Molecules:

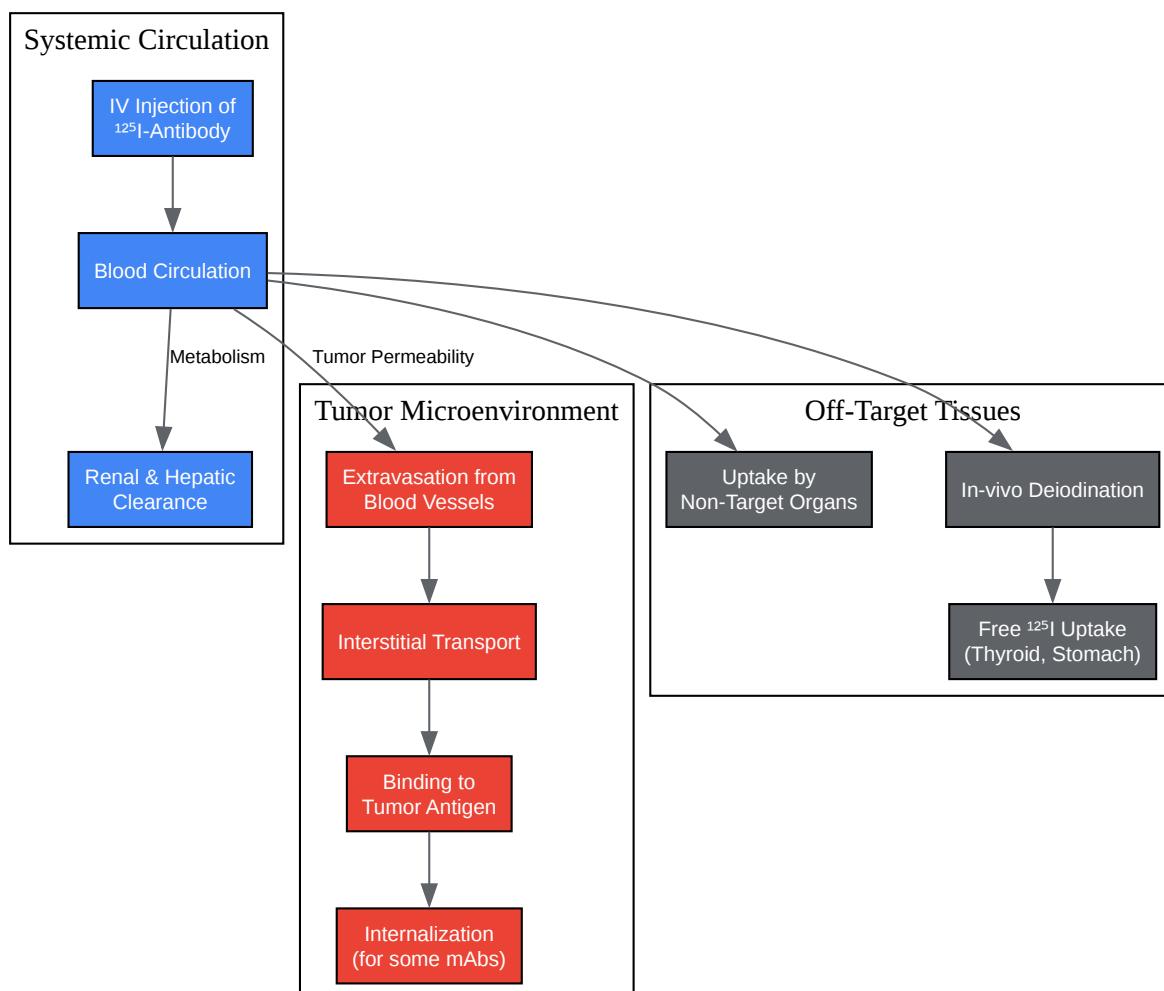
- Direct Iodination (Chloramine-T Method): This method is commonly used for labeling proteins and peptides that have accessible tyrosine or histidine residues.
 - Example: Anti-CD105 monoclonal antibodies (mAbs) were radioiodinated directly using the Chloramine-T method.[3] Briefly, the mAb is mixed with Na^{125}I , and the reaction is initiated by the addition of Chloramine-T. The reaction is then quenched with sodium metabisulfite.
- Indirect Iodination: This approach involves labeling a prosthetic group, which is then conjugated to the molecule of interest. This can be advantageous for molecules lacking suitable residues for direct iodination or to improve in-vivo stability.
 - Example: For indirect labeling of anti-CD105 mAbs, a D-KRYRR peptide was used as a linker.[3] The linker was first iodinated and then conjugated to the antibody.

- Bolton-Hunter Reagent: A widely used prosthetic group for labeling proteins and peptides at the N-terminus or lysine residues.^[8] The reagent is first radioiodinated and then conjugated to the target molecule.

2. Animal Models and Administration:

- Studies typically utilize immunodeficient mice (e.g., athymic nude or SCID mice) bearing human tumor xenografts.^{[1][4][9]}
- The ¹²⁵I-labeled molecule is typically administered via intravenous (tail vein) injection.^{[1][4][10]}

3. Biodistribution Studies:


- At predetermined time points after injection (e.g., 1, 24, 48, 72 hours), animals are euthanized.^{[1][7][10]}
- Blood is collected, and major organs and tissues of interest (e.g., tumor, thyroid, liver, spleen, kidneys, stomach, muscle, bone) are dissected, weighed, and rinsed.^{[6][7]}
- The radioactivity in each tissue sample is measured using a gamma counter.
- The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ by comparing the tissue's radioactivity to a standard of the initial injected dose.

4. In-Vivo Stability and Deiodination:

- A significant challenge with radioiodinated molecules is in-vivo deiodination, where the iodine is cleaved from the molecule.
- Free iodide tends to accumulate in the thyroid and stomach.^{[6][7]} Therefore, high radioactivity in these organs can indicate poor stability of the radiolabel.
- The choice of labeling method can significantly impact in-vivo stability. For instance, indirect labeling of an anti-CD105 mAb resulted in significantly lower thyroid uptake compared to direct labeling, suggesting improved stability.^{[2][3]}

Signaling Pathways and Logical Relationships

The accumulation of a radiolabeled molecule in a target tissue, such as a tumor, is a multi-step process. The following diagram illustrates the key factors influencing the biodistribution and tumor uptake of an ^{125}I -labeled antibody.

[Click to download full resolution via product page](#)

Caption: Factors influencing the biodistribution of an ^{125}I -labeled antibody.

This guide highlights the importance of comparative biodistribution studies in the development of targeted radiopharmaceuticals. The choice of the molecule, the labeling method, and the linker technology can all have a profound impact on the in-vivo behavior and ultimate utility of an **Iodine-125** labeled agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biodistribution of iodine-125 labeled monoclonal antibody/interleukin-2 immunoconjugate in athymic mice bearing human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodistribution of (125)I-labeled anti-endoglin antibody using SPECT/CT imaging: Impact of in vivo deiodination on tumor accumulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution and pharmacokinetics of 125I-labeled monoclonal antibody M75 specific for carbonic anhydrase IX, an intrinsic marker of hypoxia, in nude mice grafted with human colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine 125-labeled mesenchymal–epithelial transition factor binding peptide-click-cRGDyK heterodimer for glioma imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution and Dosimetry of Free 211At, 125I- and 131I- in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biodistribution of iodine-125 and indium-111 labeled OV-TL 3 intact antibodies and F(ab')2 fragments in tumor-bearing athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to the Biodistribution of Iodine-125 Labeled Molecules]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085253#comparative-biodistribution-of-different-iodine-125-labeled-molecules>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com